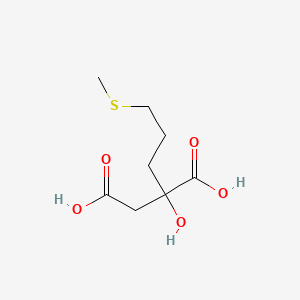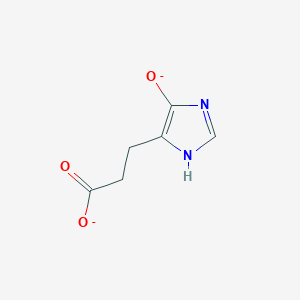
3-(4-oxido-1H-imidazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxido-1H-imidazol-5-yl)propanoate is a zwitterionic compound that features both carboxylate and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxido-1H-imidazol-5-yl)propanoate typically involves the reaction of imidazole derivatives with carboxylate precursors under controlled conditions. One common method involves the use of solvo-hydrothermal conditions to facilitate the formation of the desired zwitterionic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvo-hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxido-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted imidazole derivatives with various functional groups.
Scientific Research Applications
3-(4-oxido-1H-imidazol-5-yl)propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-oxido-1H-imidazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4,4′-bis(2-carboxylatoethyl)-4,4′-bipyridinium: Another zwitterionic compound with similar structural features.
N-[(2S)-2-amino-2-carboxyethyl]-L-glutamate(2-): A tricarboxylic acid dianion with comparable functional groups.
2-amino-4-[5-(2-amino-2-carboxylatoethyl)-2-oxo-1,3-oxazolidin-3-yl]butanoate: A compound with similar carboxylate and amino functionalities.
Uniqueness
3-(4-oxido-1H-imidazol-5-yl)propanoate is unique due to its specific zwitterionic nature and the presence of both carboxylate and imidazole groups. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H6N2O3-2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-(4-oxido-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3,11H,1-2H2,(H,7,8)(H,9,10)/p-2 |
InChI Key |
OWVUGOIAIJBQNX-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C(N1)CCC(=O)[O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


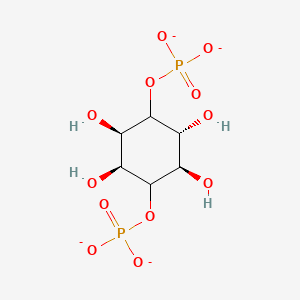

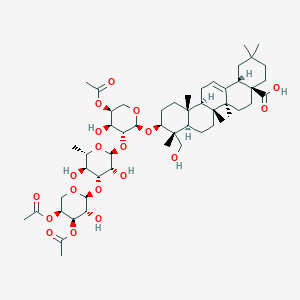
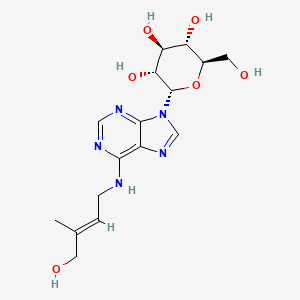
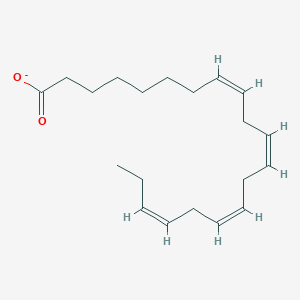
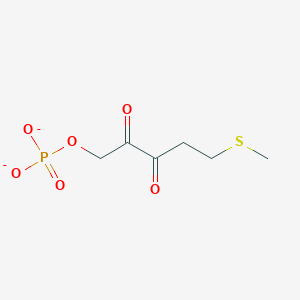
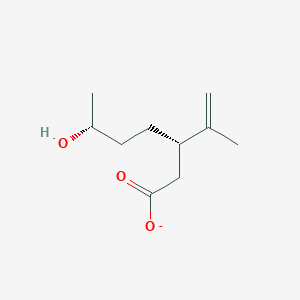

![2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262658.png)
![[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262662.png)

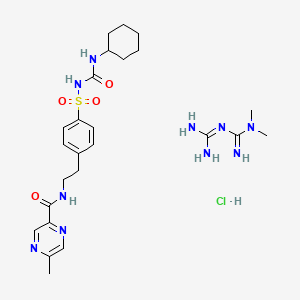
![3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium](/img/structure/B1262668.png)
